molecular formula C25H29NO9 B069282 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 190181-66-9

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B069282
CAS No.: 190181-66-9
M. Wt: 487.5 g/mol
InChI Key: ATDNOJRGVAVGOC-FXEFVXDJSA-N
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Description

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its glucopyranoside structure, which is a derivative of glucose, and its naphthylmethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions. This is achieved by reacting glucose with acetic anhydride in the presence of a catalyst like pyridine.

    Introduction of the Naphthylmethyl Group: The protected glucose derivative is then reacted with 2-naphthylmethyl chloride in the presence of a base such as sodium hydride to introduce the naphthylmethyl group.

    Acetylation of the Amino Group: The amino group is acetylated using acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Oxidation: The naphthylmethyl group can be oxidized to form naphthoquinone derivatives.

    Substitution: The acetyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Hydrolysis: Yields the free hydroxyl and amino groups.

    Oxidation: Produces naphthoquinone derivatives.

Scientific Research Applications

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Serves as a probe for studying carbohydrate-protein interactions.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthylmethyl group enhances its binding affinity to these targets, while the glucopyranoside moiety facilitates its recognition by carbohydrate-binding proteins. This dual functionality allows it to modulate various biochemical pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride

Uniqueness

Compared to similar compounds, 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is unique due to the presence of the naphthylmethyl group, which imparts distinct chemical properties and enhances its binding interactions with biological targets. This makes it particularly valuable in applications requiring high specificity and affinity.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(naphthalen-2-ylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO9/c1-14(27)26-22-24(34-17(4)30)23(33-16(3)29)21(13-31-15(2)28)35-25(22)32-12-18-9-10-19-7-5-6-8-20(19)11-18/h5-11,21-25H,12-13H2,1-4H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDNOJRGVAVGOC-FXEFVXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617855
Record name (Naphthalen-2-yl)methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190181-66-9
Record name β-D-Glucopyranoside, 2-naphthalenylmethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190181-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Naphthalen-2-yl)methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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